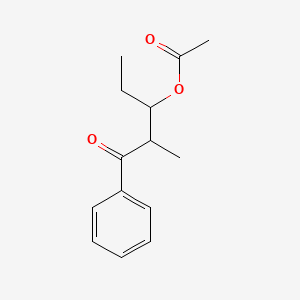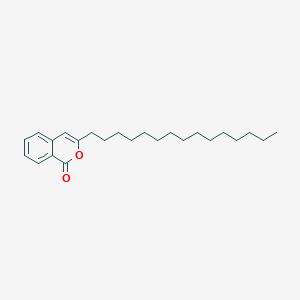
3-Pentadecyl-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentadecyl-1H-2-benzopyran-1-one is a chemical compound belonging to the benzopyran family Benzopyrans are polycyclic organic compounds resulting from the fusion of a benzene ring to a heterocyclic pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentadecyl-1H-2-benzopyran-1-one typically involves the condensation of 2-hydroxybenzaldehyde with a long-chain alkyl halide, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentadecyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pentadecyl-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 3-Pentadecyl-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Propyl-1H-2-benzopyran-1-one
- 3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
- 3,4-Dihydro-8-hydroxy-6-methoxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
3-Pentadecyl-1H-2-benzopyran-1-one is unique due to its long alkyl chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in research and industry.
Propriétés
Numéro CAS |
106180-95-4 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3-pentadecylisochromen-1-one |
InChI |
InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22-20-21-17-15-16-19-23(21)24(25)26-22/h15-17,19-20H,2-14,18H2,1H3 |
Clé InChI |
UFXOWKKFMKQYOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC2=CC=CC=C2C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol](/img/structure/B14315869.png)

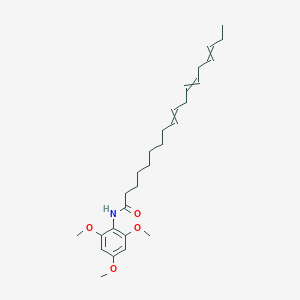
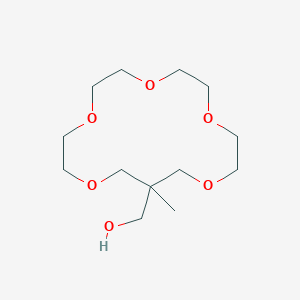
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
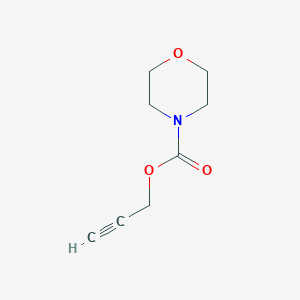
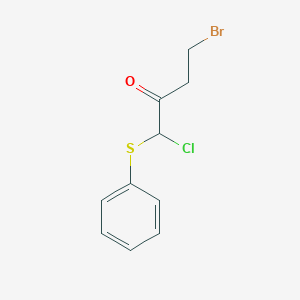
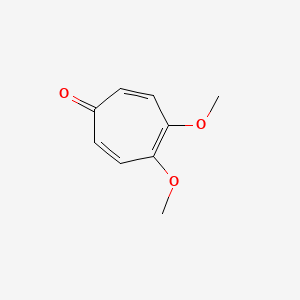
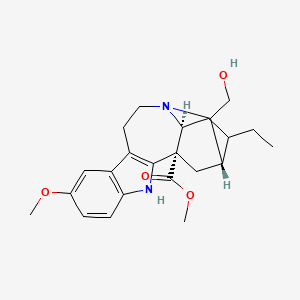
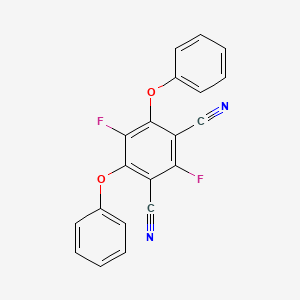


![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
